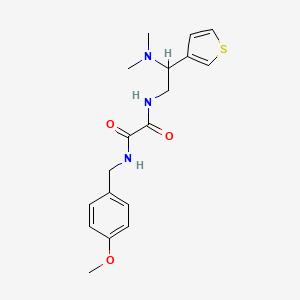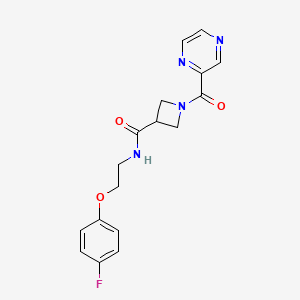
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as Compound 1, is a novel azetidine-based compound that has shown promising results in various scientific research applications. This compound has been synthesized using a specific method that involves several steps. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves the reaction of 2-(4-fluorophenoxy)ethanol with pyrazine-2-carbonyl chloride to form 2-(4-fluorophenoxy)ethyl pyrazine-2-carboxylate. This intermediate is then reacted with azetidine-3-carboxylic acid to form the final product.
Starting Materials
2-(4-fluorophenoxy)ethanol, pyrazine-2-carbonyl chloride, azetidine-3-carboxylic acid
Reaction
2-(4-fluorophenoxy)ethanol, pyrazine-2-carbonyl chloride, DMF, K2CO3, 0-5°C, 2-(4-fluorophenoxy)ethyl pyrazine-2-carboxylate.
2-(4-fluorophenoxy)ethyl pyrazine-2-carboxylate, azetidine-3-carboxylic acid, DMF, EDCI, HOBt, DIPEA, room temperature, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide.
作用機序
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 is not fully understood, but studies suggest that it works by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Specifically, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 can induce changes in gene expression that lead to the inhibition of cancer cell growth and proliferation.
生化学的および生理学的効果
In addition to its anti-tumor activity, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has also been shown to have other biochemical and physiological effects. For example, studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to have anti-angiogenic activity, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 for lab experiments is its potency and selectivity. Studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has a high degree of selectivity for cancer cells, meaning that it can specifically target cancer cells without affecting normal cells. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to have a low toxicity profile, making it a potentially safe and effective treatment for cancer.
One of the limitations of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 for lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 and its potential side effects.
将来の方向性
There are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 and to identify potential biomarkers that can predict its efficacy in different cancer types. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 as a potential treatment for cancer.
In conclusion, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, or N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1, is a novel azetidine-based compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Its mechanism of action involves the inhibition of specific enzymes involved in cancer cell growth and proliferation, and it has been shown to have potent anti-tumor activity, as well as other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 that could lead to its potential use as a safe and effective treatment for cancer.
科学的研究の応用
N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(4-fluorophenoxy)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3/c18-13-1-3-14(4-2-13)25-8-7-21-16(23)12-10-22(11-12)17(24)15-9-19-5-6-20-15/h1-6,9,12H,7-8,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYUTNLWYJBGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

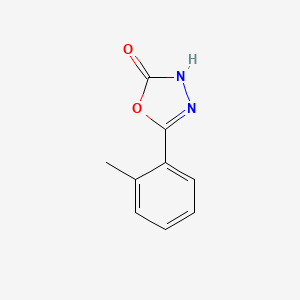
![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)
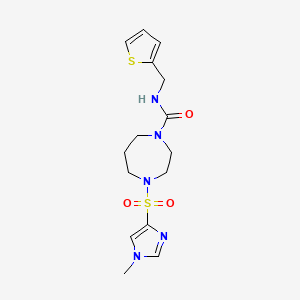
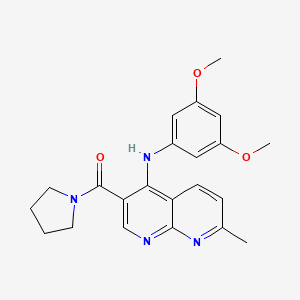
![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)
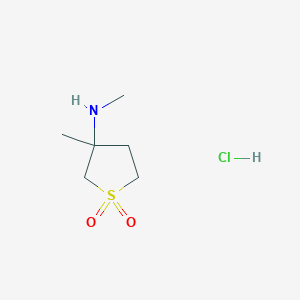
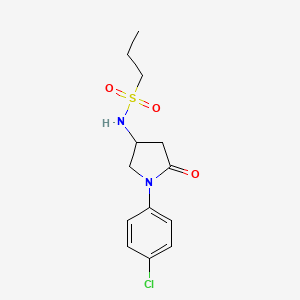
![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
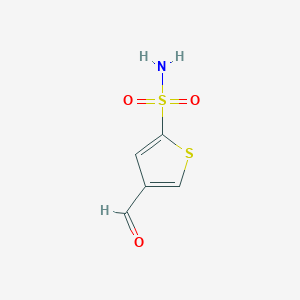
![1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-(methoxymethyl)azepane](/img/structure/B2720869.png)
